![molecular formula C28H30Cl2N2O B1192423 BX 513 hydrochloride CAS No. 193542-65-3](/img/structure/B1192423.png)
BX 513 hydrochloride
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Overview
Description
BX 513 hydrochloride is a potent and selective CCR1 antagonist . It is a novel non-peptide CCR1 receptor antagonist . The ligands for the CCR1 receptor (MIP-1α and RANTES) have been implicated in many chronic inflammatory diseases, most notably multiple sclerosis and rheumatoid arthritis .
Molecular Structure Analysis
The molecular formula of BX 513 hydrochloride is C28H30Cl2N2O . The InChI key is SSZWNUGWOGONQJ-UHFFFAOYSA-N . The canonical SMILES representation isC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
. Chemical Reactions Analysis
BX 513 hydrochloride has been shown to have at least 200-fold selectivity for CCR1 inhibition over other human 7-TM receptors, including other chemokine receptors . It also showed concentration-dependent inhibition of MIP-1α-induced extracellular acidification and Ca2+ mobilization .Physical And Chemical Properties Analysis
BX 513 hydrochloride is a white solid . It has a molecular weight of 481.46 g/mol . It is soluble in DMSO to 100 mM and in ethanol to 50 mM .Scientific Research Applications
CCR1 Receptor Antagonism
BX 513 hydrochloride is a selective CCR1 receptor antagonist. The Ki values are 0.04, > 10, > 10 and > 10 nM for CCR1, CCR5, CXCR2 and CXCR4 receptors respectively . This means it has a high affinity for the CCR1 receptor and can effectively block its function.
2. Inhibition of MIP-1α-Induced Intracellular Calcium Mobilization BX 513 hydrochloride inhibits MIP-1α-induced intracellular calcium mobilization with an IC50 of 2.5 μM . This suggests that it can be used in studies investigating the role of MIP-1α in calcium signaling.
Inverse Agonism at US28
BX 513 hydrochloride is also a full inverse agonist at US28, a HCMV-encoded chemokine receptor . This indicates its potential use in research related to viral-encoded G-protein-coupled receptors.
Inhibition of Chemokine-Induced Migration
BX 513 hydrochloride has been shown to inhibit MIP-1α- and RANTES-induced migration in peripheral blood cells in a dose-responsive manner . This suggests its potential application in studies of cell migration and chemotaxis.
Mechanism of Action
Target of Action
BX 513 hydrochloride is a potent and selective antagonist of the CCR1 receptor . The CCR1 receptor is a chemokine receptor that plays a crucial role in the immune response by mediating the migration and activation of leukocytes .
Mode of Action
BX 513 hydrochloride interacts with the CCR1 receptor, inhibiting its function . It displays inverse agonist activity for US28, a HCMV-encoded receptor . The Ki values are 0.04 nM for CCR1 and >10 nM for CCR5, CXCR2, and CXCR4 .
Biochemical Pathways
The compound’s interaction with the CCR1 receptor affects the chemokine signaling pathway, which is involved in the immune response . By inhibiting the CCR1 receptor, BX 513 hydrochloride can modulate the migration and activation of leukocytes .
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 50 mm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
BX 513 hydrochloride is able to produce concentration-dependent inhibition of MIP-1α and Ca2+ mobilization . This suggests that it can modulate the immune response by affecting the function of leukocytes .
Future Directions
properties
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWNUGWOGONQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719335 |
Source
|
Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193542-65-3 |
Source
|
Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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